molecular formula C20H16N4O2 B14019041 N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine CAS No. 53414-03-2

N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine

Cat. No.: B14019041
CAS No.: 53414-03-2
M. Wt: 344.4 g/mol
InChI Key: ZGEYNCIIGZQNCN-UHFFFAOYSA-N
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Description

N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine is a complex organic compound with a molecular formula of C20H16N4O2 and a molecular weight of 344.37 g/mol . This compound is known for its unique structure, which includes a naphthalene ring and pyrrole units, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses copper catalysts to drive the reaction, forming the pyrrole units and linking them to the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-throughput reactors and continuous flow chemistry can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like copper or palladium .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine include:

    Naphthalene derivatives: Compounds with similar naphthalene ring structures.

    Pyrrole derivatives: Compounds with similar pyrrole units.

Uniqueness

What sets this compound apart is its unique combination of naphthalene and pyrrole units, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

53414-03-2

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C20H16N4O2/c25-21-13-15-5-3-11-23(15)19-9-1-7-17-18(19)8-2-10-20(17)24-12-4-6-16(24)14-22-26/h1-14,25-26H

InChI Key

ZGEYNCIIGZQNCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2N3C=CC=C3C=NO)C(=C1)N4C=CC=C4C=NO

Origin of Product

United States

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